4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c18-14-7-4-8-15-16(14)19-17(22-15)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDOJAVQYXWKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzothiazole core is traditionally synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes. For 4-bromo-substituted variants, 2-amino-5-bromothiophenol serves as the starting material. Reaction with bromoacetyl bromide in dichloromethane at 0–5°C, followed by intramolecular cyclization under basic conditions (e.g., triethylamine), yields 4-bromo-1,3-benzothiazole. This method typically achieves 70–85% yields but requires careful temperature control to avoid polybrominated byproducts.
One-Pot Multicomponent Approaches
Recent advances emphasize atom-economical protocols. A one-pot synthesis using 2-aminothiophenol, bromine gas, and phenylpiperazine in the presence of a Lewis acid catalyst (e.g., FeCl₃) has been reported. The reaction proceeds via sequential bromination and nucleophilic aromatic substitution (SNAr), achieving 65–78% yields. Solvent systems such as dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) are critical for solubilizing intermediates.
Functionalization at Position 2: Introducing the 4-Phenylpiperazine Moiety
Nucleophilic Aromatic Substitution (SNAr)
The 2-position of 4-bromo-1,3-benzothiazole undergoes SNAr with 1-phenylpiperazine. Reaction conditions include:
- Solvent: Anhydrous DMF or toluene
- Base: Potassium carbonate or triethylamine
- Temperature: 80–100°C for 12–24 hours
- Catalyst: Cu(I) iodide (5 mol%) to accelerate piperazine coupling.
Yields range from 60% to 82%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative for hindered substrates. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, 4-bromo-1,3-benzothiazole reacts with 1-phenylpiperazine at 110°C in toluene. This method achieves higher regioselectivity (89–93% yields) but incurs higher costs due to palladium catalysts.
Bromination at Position 4: Direct and Indirect Methods
Electrophilic Bromination
Direct bromination of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole using bromine (Br₂) in acetic acid at 40°C introduces bromine at position 4. The reaction is regioselective due to the electron-donating piperazine group, which deactivates position 6. Yields average 70–75%, with minor dibrominated impurities requiring column chromatography.
Halogen Exchange Reactions
A two-step approach involves:
- Suzuki-Miyaura Coupling: Introducing a boronic ester at position 4 using Pd(PPh₃)₄.
- Halogen Exchange: Treating with copper(I) bromide in acetonitrile at reflux.
This method achieves 80–85% yields but demands rigorous anhydrous conditions.
Optimization and Scalability Challenges
Solvent and Temperature Effects
Comparative studies highlight the superiority of polar aprotic solvents (e.g., NMP) over dichloromethane in SNAr reactions, improving yields by 15–20%. Elevated temperatures (100–120°C) reduce reaction times but risk decomposition, necessitating microwave-assisted protocols for controlled heating.
Catalytic Systems
Copper(I) catalysts reduce piperazine coupling times from 24 hours to 6–8 hours, whereas palladium systems enhance yields but require ligand optimization. A hybrid approach using Cu-Pd bimetallic catalysts is under investigation for industrial-scale synthesis.
Analytical Characterization and Quality Control
Critical spectroscopic data for 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex benzothiazole-based structures.
Scientific Research Applications
Research indicates that 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits several important biological activities:
- Anticancer Properties : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective against multidrug-resistant cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated potential antibacterial and antifungal properties, suggesting it may interfere with essential biochemical pathways in pathogens.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in treating prostate cancer. The results indicated:
- Tumor Growth Inhibition : A significant tumor growth inhibition rate of approximately 30% was observed after 21 days of treatment at a dose of 15 mg/kg.
This study highlighted the compound's ability to overcome P-glycoprotein-mediated drug resistance, making it a promising candidate for further development.
Case Study 2: Melanoma Treatment
Another research focused on the treatment of melanoma using this compound. Key findings included:
- Cytotoxicity Against A375 Cells : The compound exhibited substantial cytotoxicity with IC50 values in the nanomolar range, indicating strong potential as a therapeutic agent against melanoma.
Summary of Key Findings
The following table summarizes the key findings from various studies on this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of tubulin polymerization |
| In Vivo | Significant tumor reduction in xenograft models |
| Resistance | Effective against multidrug-resistant cancer cell lines |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key Structural Features and Biological Implications:
Substitution Patterns and Trends:
- Halogen Effects : Bromine at C4 (vs. C6) may influence steric interactions in binding pockets. Chloro analogs (e.g., in ) exhibit weaker van der Waals interactions compared to bromo derivatives, impacting crystallinity and bioavailability .
- Piperazine Modifications : Phenylpiperazine (target compound) vs. methylpiperazine () alters electronic and steric profiles. The phenyl group enhances aromatic interactions but may reduce solubility, whereas methylpiperazine improves aqueous compatibility .
- Heterocyclic Additions : Oxadiazole substituents () introduce hydrogen-bond acceptors, enhancing antimicrobial activity compared to piperazine-linked benzothiazoles .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole | 2-(5-Substituted-oxadiazole)-1,3-benzothiazole |
|---|---|---|---|
| Molecular Weight | ~372 g/mol (estimated) | ~386 g/mol | ~300–350 g/mol |
| LogP | High (bromo + phenylpiperazine) | Moderate (methylpiperazine) | Variable (depends on oxadiazole substituent) |
| Solubility | Low (lipophilic groups) | Improved (basic methylpiperazine) | Moderate (polar oxadiazole) |
| Stability | Stable (aromatic bromine resists metabolism) | Stable | Oxadiazole may undergo hydrolysis |
Key Observations :
- Bromine increases molecular weight and logP, favoring membrane penetration but risking solubility challenges.
- Piperazine groups improve solubility via protonation at physiological pH, though phenylpiperazine’s bulk may limit this effect .
Biological Activity
4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole class, characterized by a bromine atom at the 4th position and a phenylpiperazine moiety at the 2nd position. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, particularly in neuropharmacology and oncology.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antidepressant-like Effects
Studies have shown that this compound interacts with serotonin receptors, suggesting potential antidepressant-like effects. The binding affinity to serotonin receptors may underlie its neuroprotective properties, making it a candidate for further exploration in treating mood disorders.
2. Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it exhibits significant activity against human leukemia and breast cancer cell lines, with IC50 values suggesting potent anticancer activity. For instance, in studies involving MCF-7 (breast cancer) and U-937 (leukemia) cell lines, the compound demonstrated cytotoxic effects comparable to established chemotherapeutics.
3. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Serotonin Receptor Modulation : Its interaction with serotonin receptors may enhance neurotransmitter signaling pathways associated with mood regulation.
- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through pathways involving caspase activation and p53 modulation, critical for tumor suppression .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds highlights its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazole | Lacks bromine | Moderate cytotoxicity |
| 4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | Contains chlorine | Lower affinity for serotonin receptors |
| 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole | Contains methyl group | Reduced anticancer activity |
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Antidepressant Activity
In a controlled study involving animal models of depression, administration of this compound resulted in significant reductions in depression-like behavior compared to control groups. These findings support its potential as a novel antidepressant agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that it induced apoptosis in MCF-7 cells through mitochondrial pathway activation and increased expression of pro-apoptotic factors .
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole?
The synthesis typically involves a multi-step approach:
Benzothiazole Core Formation : Reacting 2-amino-4-bromo-1,3-benzothiazole with a bromine source under controlled conditions to introduce the bromine substituent.
Piperazine Coupling : Introducing the 4-phenylpiperazine moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example, copper(I)-mediated Ullmann coupling or Buchwald-Hartwig amination can link the piperazine group to the benzothiazole scaffold .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., using ethanol or acetonitrile) to isolate the product.
Q. Key Characterization Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S, Br content) .
- Melting Point Determination : Assess compound purity .
Q. How is the electronic structure of the compound analyzed to predict reactivity?
Methodology :
- UV-Vis Spectroscopy : Identify π→π* transitions in the benzothiazole and phenylpiperazine moieties.
- DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-Br bond ~1.89 Å) and dihedral angles between the benzothiazole and piperazine rings (e.g., ~7–37°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Critical Factors :
- Catalyst Selection : Copper(I) bromide (CuBr) enhances coupling efficiency in SNAr reactions (e.g., 53% yield in thiazole bromination ).
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile or DMF) improve solubility of intermediates.
- Temperature Control : Reactions at 333 K reduce side-product formation in bromination steps .
- Workflow : Monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.5 molar ratio of benzothiazole to phenylpiperazine) .
Data-Driven Example :
In a related synthesis, adjusting the reaction time from 15 min to 2 h increased yields by 18% due to complete consumption of starting materials .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Validation :
Q. How to resolve contradictions in reported biological data for analogs?
Case Study : Conflicting reports on anticancer activity may arise from:
Assay Variability : Use standardized protocols (e.g., NCI-60 panel vs. MTT assays).
Substituent Effects : Compare analogs with identical substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) .
Crystallographic Data : X-ray structures reveal that dihedral angles >30° between benzothiazole and piperazine reduce binding affinity .
Q. Resolution Strategy :
- Reproduce assays under identical conditions (e.g., pH, cell line, incubation time).
- Validate target engagement via SPR or ITC to measure binding constants .
Q. What crystallographic techniques elucidate binding modes with biological targets?
Methodology :
Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., π-π stacking between benzothiazole and protein aromatic residues ).
Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding poses, guided by crystallographic data from analogs (e.g., RMSD <1.5 Å ).
Hydrogen Bond Analysis : Identify key interactions (e.g., S⋯Br contacts at 3.54 Å stabilize protein-ligand complexes ).
Q. How to design analogs with improved metabolic stability?
Approaches :
- Introduce Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups reduce oxidative metabolism .
- Modify Piperazine Substituents : Replace phenyl with pyridyl to enhance solubility without sacrificing affinity .
- Prodrug Strategies : Mask the bromine moiety with ester groups to improve bioavailability .
Q. Validation :
- In Vitro Microsomal Assays : Measure half-life (t1/2) in liver microsomes (e.g., t1/2 increased from 2.1 h to 5.7 h with fluorinated analogs ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
